(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid is a derivative of an unnatural amino acid. It incorporates a 3-fluorophenyl group on the β-carbon and is protected at the N-terminus with the fluorenylmethyloxycarbonyl (Fmoc) group. This compound serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). []
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids, specifically a derivative of phenylalanine. This compound is characterized by the presence of a fluorine atom, a methoxycarbonyl group, and a fluorenyl group, which contribute to its unique chemical properties and potential applications in pharmaceuticals and biochemistry.
The compound can be synthesized through various organic chemistry techniques, often involving the modification of existing amino acids or the use of specific reagents that introduce the desired functional groups. Its synthesis is typically performed in laboratory settings focused on organic synthesis and medicinal chemistry.
This compound is classified as an amino acid due to the presence of both an amino group and a carboxylic acid group. Additionally, it can be categorized as an aromatic compound due to the fluorenyl moiety, which contains a fused ring structure characteristic of aromatic systems.
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor progress and confirm product identity.
The molecular structure of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid can be represented with its specific functional groups:
The molecular formula is C₁₈H₁₈FNO₃, with a molecular weight of approximately 321.34 g/mol. The compound's stereochemistry is significant; it exists in an S configuration at the chiral center adjacent to the carboxylic acid group.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid can undergo several types of chemical reactions:
These reactions are often facilitated by catalysts or specific reagents that enhance reactivity without compromising the integrity of sensitive functional groups within the molecule.
The mechanism of action for this compound, particularly in biological contexts, involves its interaction with specific receptors or enzymes:
Quantitative studies using techniques like surface plasmon resonance (SPR) or enzyme-linked immunosorbent assay (ELISA) provide insights into binding kinetics and affinities.
Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR) provide information on functional group presence, while Mass Spectrometry (MS) confirms molecular weight and structure.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid has potential applications in:
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid (abbreviated as Fmoc-3-F-β³-hPhe) represents a sophisticated building block in peptide engineering. This non-proteinogenic amino acid derivative features a meta-fluorine substituent on the phenyl ring and a β³-homologated backbone, where the carboxylic acid is separated from the chiral α-carbon by an additional methylene group. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine functionality during solid-phase peptide synthesis (SPPS), enabling sequential peptide chain elongation under mild basic deprotection conditions [1]. The meta-fluorine position on the phenyl ring provides strategic advantages in molecular design: it fine-tunes the aromatic ring’s electron density without introducing significant steric bulk, thereby modulating π-π stacking interactions and hydrophobic contact surfaces in peptide-target complexes [8] [9].
Table 1: Comparative Analysis of Fluorinated Fmoc-Phenylalanine Derivatives
Compound Name | Substituent Position | Backbone Type | Molecular Formula | Key Structural Features |
---|---|---|---|---|
Fmoc-2-F-L-Phe | ortho-F | α-Amino acid | C₂₄H₂₀FNO₄ | Steric hindrance near chiral center |
Fmoc-3-F-β³-hPhe (This Compound) | meta-F | β³-Homo amino acid | C₂₄H₂₀FNO₄ | Enhanced conformational flexibility, electronic modulation |
Fmoc-4-F-L-Phe | para-F | α-Amino acid | C₂₄H₂₀FNO₄ | Symmetric electronic effects |
Fmoc-α-Me-2-F-D-Phe | ortho-F | α-Methylated | C₂₅H₂₂FNO₄ | Enhanced proteolytic stability |
The β³-homo amino acid architecture of this compound extends the distance between the α-carbon and carbonyl carbon, increasing backbone flexibility and expanding conformational space in peptide scaffolds. This flexibility allows for precise spatial positioning of the meta-fluorophenyl side chain in molecular recognition contexts [1] [4]. When incorporated into peptide sequences, this derivative significantly enhances metabolic stability by resisting proteolytic cleavage—an improvement attributed to the non-natural backbone configuration combined with the fluorine atom’s electronegativity, which reduces amide bond nucleophilicity [1]. Additionally, the fluorine atom serves as a spectroscopic probe (¹⁹F NMR) and enables strategic modifications for radiofluorination in PET tracer development [9].
The (S)-stereochemistry at the α-carbon of Fmoc-3-F-β³-hPhe is critical for maintaining chiral integrity in peptide assemblies and ensuring proper spatial orientation of functional groups. Stereochemical engineering studies demonstrate that homochiral peptides (e.g., all-L or all-D configurations) form structurally ordered nanotubes with Young's modulus values exceeding 20 GPa, whereas heterochiral sequences exhibit substantially reduced mechanical stability (7-8 GPa) [3]. This phenomenon arises because homochiral arrangements allow optimal side chain packing through interdigitated "steric zippers," while heterochiral configurations force unfavorable face-to-face aromatic interactions that compromise structural integrity [3].
In the Akt2 kinase inhibitor development, stereochemical tuning of peptide macrocycles yielded cell-penetrant isomers with nearly identical target binding affinities (K_D ≈ 10 nM) but 2-3-fold differences in cellular uptake efficiency [2] [5]. Molecular dynamics simulations revealed that the preferred isomer adopted a compact conformation through intramolecular aromatic stacking between the fluorenyl and fluorophenyl groups, reducing transient interactions with membrane cholesterol. In contrast, the disfavored diastereomer exposed more hydrophobic surface area, resulting in stronger cholesterol binding that impeded membrane translocation [5] [7]. This illustrates how stereochemistry governs not only target recognition but also pharmacokinetic properties through modulation of membrane interactions.
The introduction of Fmoc chemistry in the late 1970s by Carpino and Han revolutionized peptide synthesis by providing an orthogonal protection scheme compatible with acid-labile linkers. Unlike the earlier Boc (tert-butyloxycarbonyl) strategy requiring harsh acidic deprotection with trifluoroacetic acid, Fmoc deprotection employs mild bases (piperidine) that preserve acid-sensitive functionalities, including the fluorophenyl moiety in our subject compound [1]. The historical development of Fmoc protection enabled the synthesis of complex peptides containing acid-labile modifications, such as phosphorylated, glycosylated, and fluorinated residues [1].
Table 2: Evolution of Fmoc Deprotection and Coupling Methods
Era | Deprotection Reagents | Coupling Reagents | Notable Advancements | Limitations Addressed |
---|---|---|---|---|
1980s | Piperidine in DMF (20-50%) | DCC/HOBt | Introduction of racemization-suppressing additives | High racemization rates with DCC |
1990s | Piperidine/DMF (20%) + 0.1M HOBt | HBTU/HOBt | In situ uronium activation | Reduced side products |
2000s | DBU/Piperidine mixtures | HCTU/HOAt | Aza-benzotriazole derivatives | Coupling efficiency in "difficult sequences" |
2010s-Present | In-situ Fmoc removal with PIP (7-20 min, rt/45°C) | DIC/Oxyma (1:1:1 ratio) | Pre-activation protocols; temperature-controlled deprotection | Racemization suppression in fluorinated β-amino acids |
Modern Fmoc-SPPS protocols specifically optimized for fluorinated β-amino acids like our subject compound employ low-racemization coupling systems. The current gold standard utilizes DIC (N,N'-diisopropylcarbodiimide) and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in a 1:1:1 ratio with pre-activation for 1 minute in DMF at room temperature, achieving near-quantitative coupling yields while maintaining stereochemical integrity [1]. For sterically hindered or electron-deficient residues like meta-fluorinated β³-homoamino acids, elevated temperature deprotection (45°C for 7 minutes with piperidine) enhances completeness of Fmoc removal without epimerization [1]. These methodological refinements have enabled the reliable incorporation of structurally sophisticated residues like Fmoc-3-F-β³-hPhe into complex peptide pharmaceuticals and functional materials.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0